molecular formula C6H6BrF3N2 B6164011 4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 2054953-75-0

4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B6164011
CAS No.: 2054953-75-0
M. Wt: 243
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₇H₇BrF₃N₂
Molecular Weight: 273.05 g/mol (calculated from and ).
Structure: The pyrazole core features a bromo substituent at position 4, a methyl group at position 5, and a 2,2,2-trifluoroethyl group at the N-1 position.
Key Properties:

  • The trifluoroethyl group is strongly electron-withdrawing, influencing the electron density of the pyrazole ring.
  • Methyl at position 5 contributes steric bulk but minimal electronic effects.

Properties

CAS No.

2054953-75-0

Molecular Formula

C6H6BrF3N2

Molecular Weight

243

Purity

95

Origin of Product

United States

Preparation Methods

Condensation of Hydrazines with 1,3-Dicarbonyl Compounds

The pyrazole core is typically formed via cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated carbonyl compounds. For example, 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole serves as a precursor, synthesized by reacting hydrazine derivatives with acetylacetone derivatives in ethanol under reflux. A key modification involves substituting the hydrazine with 2,2,2-trifluoroethylhydrazine to introduce the trifluoroethyl group at the N1 position.

Alkylation of Preformed Pyrazoles

Alternative approaches involve alkylation of preexisting pyrazole rings. For instance, 3-methyl-1H-pyrazole is treated with 2,2,2-trifluoroethyl iodide in the presence of a base (e.g., K₂CO₃) in dimethyl sulfoxide (DMSO) to yield 1-(2,2,2-trifluoroethyl)-3-methyl-1H-pyrazole . This method avoids the need for specialized hydrazines but requires careful control of reaction stoichiometry to prevent over-alkylation.

Regioselective Bromination Strategies

Bromination at the C4 position of the pyrazole ring is critical for achieving the target compound. Two brominating agents are commonly employed:

N-Bromosuccinimide (NBS) in Polar Aprotic Solvents

NBS in dimethylformamide (DMF) or acetonitrile (MeCN) under mild conditions (room temperature to 60°C) provides high regioselectivity for C4 bromination. For example, treating 1-(2,2,2-trifluoroethyl)-3-methyl-1H-pyrazole with 1.2 equivalents of NBS in DMF for 12 hours yields This compound with 72% isolated yield. The reaction mechanism proceeds via radical intermediates, with the electron-withdrawing trifluoroethyl group directing bromination to the C4 position.

Table 1: Optimization of Bromination Conditions with NBS

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMF251272
2MeCN60668
3CH₂Cl₂252441
4THF401855

Data adapted from.

Molecular Bromine (Br₂) in Acidic Media

While less common due to handling challenges, Br₂ in acetic acid (AcOH) at 0–5°C achieves comparable regioselectivity. This method is advantageous for large-scale synthesis but requires stringent temperature control to avoid dibromination byproducts.

Chemoselective Functionalization and Byproduct Mitigation

A major challenge in synthesizing This compound is suppressing dibromination at adjacent positions. Key findings include:

Solvent Effects on Selectivity

Polar aprotic solvents like DMF stabilize the transition state for monobromination, whereas nonpolar solvents (e.g., CH₂Cl₂) favor radical chain propagation, leading to over-bromination.

Stoichiometric Control

Using 1.1–1.3 equivalents of NBS minimizes dibromide formation. Excess NBS (>1.5 eq.) increases dibrominated byproducts to >20%.

Microwave-Assisted Bromination

Recent studies demonstrate that microwave irradiation (100–150°C, 10–30 minutes) enhances reaction rates and selectivity, achieving 85% yield with <5% dibromination. This method reduces thermal degradation risks associated with prolonged heating.

Purification and Characterization

Crude products are purified via silica gel chromatography using hexane/ethyl acetate (4:1). Key characterization data include:

  • ¹H NMR (CDCl₃): δ 2.27 (s, 3H, CH₃), 4.19–4.25 (q, 2H, J = 8.8 Hz, CF₃CH₂), 7.84–7.87 (s, 1H, pyrazole-H).

  • Mass Spectrometry : [M + H]⁺ m/z = 287.0 (calc. 287.1).

Industrial-Scale Considerations

For commercial production, continuous flow reactors paired with in-line UV monitoring optimize bromination efficiency. A representative protocol involves:

  • Mixing 1-(2,2,2-trifluoroethyl)-3-methyl-1H-pyrazole and NBS in DMF.

  • Pumping through a heated reactor (60°C, residence time = 30 minutes).

  • Quenching with aqueous Na₂S₂O₃ and extracting with ethyl acetate.

  • Crystallizing the product from ethanol/water (1:3).

This process achieves >90% conversion with <2% impurities, meeting pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group at the fifth position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The pyrazole ring can be reduced to form dihydropyrazoles using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, DMSO)

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane)

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran)

Major Products Formed

    Substitution: 4-substituted-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazoles

    Oxidation: 5-formyl-4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, 5-carboxy-4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

    Reduction: Dihydro-4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Scientific Research Applications

4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations at Position 4

4-Chloro Analogues
  • Example : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ().
  • Key Differences :
    • Chlorine (smaller, less polarizable than bromine) may reduce reactivity in nucleophilic substitutions.
    • Antimicrobial activity reported for chloro derivatives, suggesting halogen choice impacts bioactivity.
4-Nitro Analogues
  • Example : 5-Methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole ().
  • Key Differences :
    • Nitro group is a stronger electron-withdrawing group than bromo, reducing aromatic ring electron density.
    • Higher predicted acidity (pKa ≈ -2.3) compared to bromo derivatives.

Variations in N-1 Substituents

Trifluoroethyl vs. Phenyl
  • Example : 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole ().
  • Trifluoroethyl increases hydrophobicity (logP ~2.5) compared to phenyl (logP ~3.0).
Trifluoroethyl vs. Benzyl
  • Example : 5-Methyl-1-(2-methylbenzyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazole ().
  • GLUT1 inhibitory activity noted in benzyl derivatives, implying substituent-dependent target specificity.

Substituent Variations at Position 5

Methyl vs. Methoxy
  • Example : 4-Bromo-5-methoxy-1-methyl-1H-pyrazole ().
  • Key Differences :
    • Methoxy is electron-donating, increasing ring electron density vs. methyl (electron-neutral).
    • Predicted boiling point: 235°C (methoxy) vs. ~200°C (methyl).
Methyl vs. Sulfonylmethyl
  • Example : 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole ().
  • Key Differences :
    • Sulfonylmethyl introduces polar sulfone groups, enhancing solubility.
    • Crystallographic data () show distinct packing patterns due to hydrogen bonding.

Hybrid Derivatives with Additional Functional Groups

  • Example : N-[4-Chloro-3-[4-(trifluoromethyl)pyrazol-1-yl]phenyl]-5-(3,5-dichloro-4-fluoro-phenyl)-5-(trifluoromethyl)-4H-isoxazol-3-amine ().
  • Key Differences: Incorporation of isoxazole and aryl amines expands π-conjugation and hydrogen-bonding capacity.

Electronic Effects

  • Trifluoroethyl vs. Phenyl : Trifluoroethyl’s electron-withdrawing nature reduces pyrazole ring electron density, altering reactivity in electrophilic substitutions.
  • Bromo vs. Nitro : Bromo’s moderate electron-withdrawing effect contrasts with nitro’s strong deactivation, impacting stability and interaction with biological targets.

Steric and Solubility Considerations

  • Methyl vs. Sulfonylmethyl : Sulfonylmethyl derivatives exhibit higher aqueous solubility due to polar groups.
  • Benzyl vs. Trifluoroethyl : Benzyl’s bulk may reduce membrane permeability compared to compact trifluoroethyl.

Biological Activity

4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by its unique structural features that include a bromine atom at the fourth position, a methyl group at the fifth position, and a trifluoroethyl group at the first position of the pyrazole ring. The trifluoroethyl group enhances the compound's chemical properties, making it valuable in various scientific research fields, including medicinal chemistry and agrochemical development.

  • Molecular Formula : C6H6BrF3N2
  • Molecular Weight : 243.02 g/mol
  • CAS Number : 2054953-75-0

The presence of the trifluoroethyl group significantly influences the compound’s lipophilicity and potential biological activity. This modification can enhance interactions with biological targets, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom can participate in halogen bonding, which may stabilize interactions with proteins. The trifluoroethyl group increases lipophilicity, promoting better membrane permeability and cellular uptake.

Research Findings

Recent studies have explored the compound's potential as a bioactive molecule. Notably:

  • Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
  • Anticancer Activity : In vitro studies indicate potential anticancer effects, particularly against specific cancer cell lines. The trifluoroethyl substitution may enhance cytotoxicity compared to non-fluorinated analogs.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
4-Bromo-5-methyl-1H-pyrazoleLacks trifluoroethyl groupReduced lipophilicity
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazoleLacks bromine atomDifferent substitution reactions
4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazoleLacks methyl groupAltered oxidation/reduction reactions

The unique combination of functional groups in this compound imparts distinct chemical properties that may enhance its biological activity compared to structurally similar compounds.

Study on Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated:

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound exhibited IC50 values in the micromolar range for all tested cell lines, indicating significant cytotoxicity.

This study underscores the potential of this compound as a lead candidate for further drug development targeting cancer.

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this pyrazole derivative. The results demonstrated:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The compound showed promising MIC values comparable to standard antibiotics.

These findings suggest that this compound could be further explored as an antimicrobial agent.

Q & A

Basic: What are the common synthetic routes for 4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-step reactions starting from pyrazole precursors. A key step is introducing the trifluoroethyl group via alkylation using 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl iodide) under basic conditions. Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in polar solvents like DMF. Reaction parameters such as temperature (60–80°C), solvent polarity, and catalyst selection (e.g., XPhos for cross-coupling) significantly impact yields (50–75%) and purity (>95% by HPLC). Over-bromination can occur with excess NBS, necessitating stoichiometric precision .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound, and how do they confirm structural integrity?

Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions via chemical shifts: the trifluoroethyl group shows a quartet near δ 4.5 ppm (¹H) and a CF₃ signal at ~120 ppm (¹³C). Mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 272. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity, while IR spectroscopy verifies C-Br stretching at ~550 cm⁻¹. X-ray crystallography (where applicable) resolves stereoelectronic effects of the trifluoroethyl group .

Basic: What are the typical chemical reactions involving this compound, and how do its substituents influence reactivity?

The bromine atom enables Suzuki-Miyaura cross-coupling with aryl boronic acids, while the trifluoroethyl group enhances electrophilicity at the pyrazole ring. Reactions include:

  • Nucleophilic substitution : Bromine displacement by amines or thiols under Pd catalysis.
  • Electrophilic aromatic substitution : Limited due to electron-withdrawing CF₃CH₂ group.
  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu, Pd) via nitrogen lone pairs.
    The trifluoroethyl group’s electron-withdrawing nature reduces ring electron density, directing reactions to the bromine site .

Advanced: What challenges arise in optimizing synthetic protocols for this compound, particularly regarding regioselectivity and byproduct formation?

Key challenges include:

  • Regioselective bromination : Competing bromination at the 3-position can occur without careful temperature control.
  • Trifluoroethyl group stability : Harsh conditions (e.g., strong acids) may cleave the CF₃CH₂ moiety.
  • Byproducts : Di-brominated species or dehalogenated intermediates form with excess reagents.
    Recent protocols use flow chemistry to improve heat transfer and regioselectivity, achieving >90% purity with <5% di-brominated byproduct .

Advanced: How can computational modeling predict the compound’s reactivity or interactions with biological targets?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies (e.g., AutoDock Vina) model interactions with enzymes like cyclooxygenase-2 (COX-2), where the trifluoroethyl group may occupy hydrophobic pockets. MD simulations reveal conformational stability in aqueous environments, critical for drug design .

Advanced: What biological targets or mechanisms are associated with this compound, and how do its substituents modulate activity?

The compound inhibits kinase enzymes (e.g., JAK2) by binding to ATP pockets via hydrogen bonding (pyrazole N) and hydrophobic interactions (CF₃CH₂). The bromine atom allows further functionalization to enhance selectivity. In vitro studies show IC₅₀ values in the low micromolar range, with the trifluoroethyl group improving membrane permeability compared to non-fluorinated analogs .

Advanced: How do researchers resolve contradictions in reported yields or activity data across studies?

Discrepancies in cross-coupling yields (40–80%) arise from ligand choice (XPhos vs. SPhos) and solvent purity. Systematic DOE (Design of Experiments) identifies optimal Pd₂(dba)₃ loading (2–5 mol%) and degassing protocols. For bioactivity, variations in cell lines (HEK293 vs. HeLa) and assay conditions (ATP concentration) are normalized using standardized IC₅₀ protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.